4-Hydroxy-2-methoxybenzyl alcohol
Overview
Description
4-Hydroxy-2-methoxybenzyl alcohol is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-2-methoxybenzyl alcohol is the enzyme vanillyl-alcohol oxidase . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-OH group of the donor with oxygen as the acceptor .
Mode of Action
This compound, also known as vanillyl alcohol, interacts with its target enzyme, vanillyl-alcohol oxidase, and undergoes an oxidation reaction . The enzyme catalyzes the conversion of 4-hydroxy-3-methoxy-benzenemethanol (vanillyl alcohol) and O2 into H2O2 and vanillin .
Biochemical Pathways
The action of this compound involves the 2,4-dichlorobenzoate degradation pathway . The compound, as a substrate, is converted into the corresponding aldehydes . The allyl group of 4-allylphenols is also converted into the -CH=CH-CH2OH group .
Pharmacokinetics
The compound’s interaction with the enzyme vanillyl-alcohol oxidase suggests that it may be metabolized in the body through enzymatic oxidation
Result of Action
The result of the action of this compound is the production of vanillin and hydrogen peroxide (H2O2) . Vanillin is a flavor compound widely used in the food and cosmetic industries, while H2O2 is a common byproduct of many metabolic processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for the oxidation reaction catalyzed by vanillyl-alcohol oxidase Additionally, the pH and temperature of the environment may affect the activity of the enzyme and the stability of the compound
Properties
IUPAC Name |
4-(hydroxymethyl)-3-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,9-10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPDSJJLYGGTPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396037 | |
Record name | 4-Hydroxy-2-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119138-29-3 | |
Record name | 4-Hydroxy-2-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-hydroxy-2-methoxybenzyl alcohol used in the solid-phase synthesis of 1,2,3-triazoles?
A1: this compound is utilized as a linker molecule in the solid-phase synthesis of 1,2,3-triazoles. It allows for the attachment of the target molecule to a solid support, facilitating the synthesis and purification process. The 2-methoxy substituent in this compound enables a traceless cleavage of the synthesized 1,2,3-triazoles from the solid support using trifluoroacetic acid []. This traceless synthesis is advantageous as it leaves no residual linker attached to the final product, simplifying purification and potentially improving yields.
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